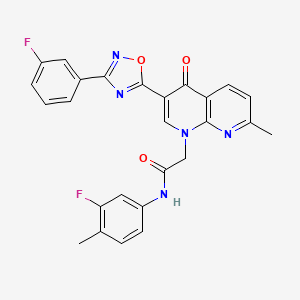

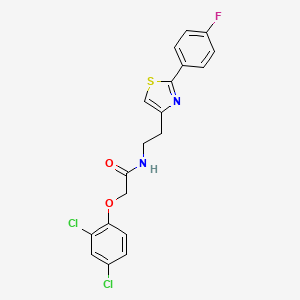

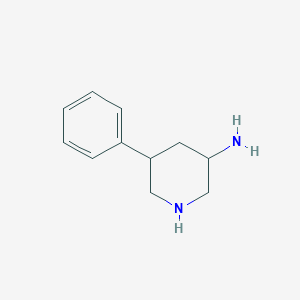

![molecular formula C20H15Cl2N3OS2 B2647461 6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime CAS No. 339022-85-4](/img/structure/B2647461.png)

6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound, also known as CITCO CPD, belongs to the class of organic compounds known as phenylimidazoles . It is an imidazothiazole derivative that stimulates the human constitutive androstane receptor (CAR) nuclear translocation . It displays selectivity over PXR receptors and no activity at LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR .

Molecular Structure Analysis

The molecular formula of this compound is C13H10N2OS2, with an average mass of 274.361 Da and a monoisotopic mass of 274.023468 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

One application of related compounds is in the synthesis of pH-sensitive spin probes, as described in the study by Kirilyuk et al. (2003). They prepared 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides by oxidation and nitrosation, converting them to 5-cyano derivatives. These derivatives react with primary or secondary amines to form 5-(di)alkylamino-4H-imidazole 3-oxides, which are then treated to yield stable nitroxides, useful as pH-sensitive spin probes (Kirilyuk et al., 2003).

Role in Medicinal Chemistry

Another important application is in medicinal chemistry. Diethelm-Varela et al. (2020) synthesized and characterized the E- and Z-isomers of CITCO, a compound closely related to the one , to address its insufficient stability. This compound is an agonist of the human constitutive androstane receptor (hCAR), which has emerging therapeutic indications (Diethelm-Varela et al., 2020).

Biological Activity

Hawkins et al. (1995) explored the synthesis of thieno-extended purines, including derivatives of similar imidazo[2,1-b][1,3]thiazole compounds. Their work highlights the potential biological activity of such compounds, which is a key area of interest in pharmaceutical research (Hawkins et al., 1995).

Electrophilic Substitution Studies

In a study by O'daly et al. (1991), electrophilic substitution at position 5 in imidazo[2,1-b]thiazoles with various 6-substituents was examined. This research provides insight into the chemical behavior of similar compounds under different conditions, which is crucial for developing new pharmaceuticals or materials (O'daly et al., 1991).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(E)-N-[(3,4-dichlorophenyl)methoxy]-1-[6-(4-methylphenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2N3OS2/c1-13-2-5-15(6-3-13)28-19-18(25-8-9-27-20(25)24-19)11-23-26-12-14-4-7-16(21)17(22)10-14/h2-11H,12H2,1H3/b23-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXAVYFUIGQJQB-FOKLQQMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)/C=N/OCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

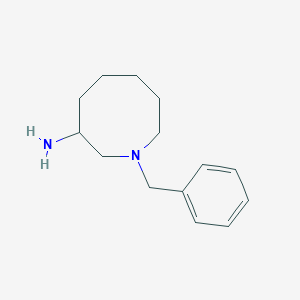

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzamide](/img/structure/B2647378.png)

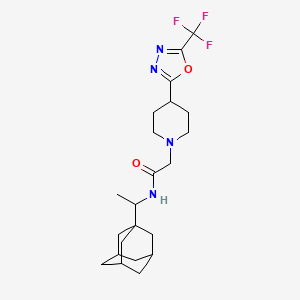

![2-Methyl-7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3-phenylchromen-4-one](/img/structure/B2647392.png)

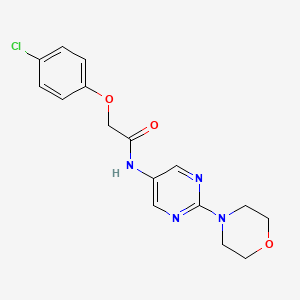

![Methyl 2-{[4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2647393.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2647396.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2647397.png)